molecular formula C9H11F2NO B1393334 4-Ethoxy-3,5-difluorobenzylamine CAS No. 1017779-32-6

4-Ethoxy-3,5-difluorobenzylamine

Cat. No. B1393334
M. Wt: 187.19 g/mol
InChI Key: ZFFNQIUQXUZZTP-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorobenzylamine is a laboratory chemical . It is used in various chemical reactions and has a molecular weight of 187.19 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3,5-difluorobenzylamine is represented by the InChI code 1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each.


Physical And Chemical Properties Analysis

4-Ethoxy-3,5-difluorobenzylamine is a liquid at ambient temperature . It has a molecular weight of 187.19 . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Liquid Crystal Research

4-Ethoxy-3,5-difluorobenzylamine and its derivatives may have applications in the field of liquid crystal research. For example, studies on methylene-linked liquid crystal dimers, such as 1,5-bis(4-ethoxyanilinebenzylidene-4′-yl)pentane, have shown that these compounds can exhibit transitional properties like the twist-bend nematic phase. This phase has been attributed to the bent geometry of methylene-linked odd-membered dimers, suggesting potential applications in the design and development of liquid crystal displays or other electro-optic devices (Henderson & Imrie, 2011).

Antioxidant Activity Analysis

The compound's structure, similar to other benzylamine derivatives, might be of interest in the study of antioxidant activity. Research methodologies, such as various spectrophotometry-based assays (e.g., ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, DPPH), can be utilized to assess the antioxidant capacity of complex samples, including those containing 4-Ethoxy-3,5-difluorobenzylamine derivatives (Munteanu & Apetrei, 2021).

Diagnostic Imaging Enhancement

Compounds structurally related to 4-Ethoxy-3,5-difluorobenzylamine, such as Gadolinium Ethoxybenzyl Diethylenetriamine Pentaacetic Acid (Gd-EOB-DTPA), have been studied for their potential use in enhancing diagnostic imaging. For instance, Gd-EOB-DTPA-enhanced magnetic resonance imaging (MRI) has been compared with multidetector-row computed tomography (MDCT) for the diagnosis of hepatocellular carcinoma, showing better diagnostic accuracy for MRI, especially for smaller lesions. This suggests that derivatives of 4-Ethoxy-3,5-difluorobenzylamine might be used in the development of novel contrast agents or in the enhancement of imaging techniques (Ye, Liu, & Ouyang, 2015).

Synthesis of Functional Materials

The structure and reactivity of 4-Ethoxy-3,5-difluorobenzylamine could be pertinent in the synthesis of functional materials. Research on the conversion of plant biomass into furan derivatives, which are crucial in developing polymers, functional materials, and fuels, might provide insights into how derivatives of 4-Ethoxy-3,5-difluorobenzylamine could be utilized in similar synthetic pathways or as intermediates for the development of new materials or chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

4-Ethoxy-3,5-difluorobenzylamine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-ethoxy-3,5-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFNQIUQXUZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3,5-difluorobenzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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